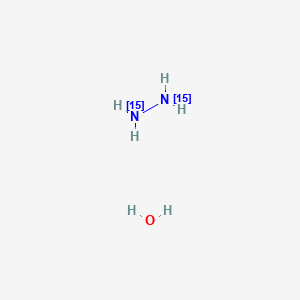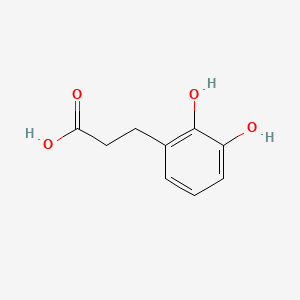![molecular formula C12H10ClNO2S B139327 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-33-1](/img/structure/B139327.png)
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic acid, also known as CTAP, is a non-peptide antagonist of the mu-opioid receptor. It is a widely used tool in scientific research for studying the mechanisms of opioid addiction and pain management.
Mécanisme D'action
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway and plays a key role in addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the analgesic effects of opioids, block the development of tolerance to opioids, and decrease the rewarding effects of opioids. Additionally, this compound has been shown to reduce the symptoms of opioid withdrawal, indicating its potential as a treatment for opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the effects of opioids on the brain and body. However, one limitation of this compound is that it can only be used in laboratory experiments and cannot be used in clinical settings due to its non-peptide structure.
Orientations Futures
There are several future directions for research involving 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is the potential use of this compound as a treatment for opioid addiction. Another area of research is the development of new opioid receptor antagonists based on the structure of this compound, which could lead to the discovery of more effective treatments for pain management and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain and body.
Méthodes De Synthèse
The synthesis of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-(3-chloro-4-nitrophenyl)propionic acid with thiosemicarbazide, followed by reduction with sodium dithionite. The resulting product is purified by recrystallization to obtain this compound in high yield.
Applications De Recherche Scientifique
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively used in scientific research to study the mechanisms of opioid addiction and pain management. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. By blocking the mu-opioid receptor, this compound can help researchers understand the complex biochemical and physiological effects of opioids on the brain and body.
Propriétés
Numéro CAS |
132483-33-1 |
|---|---|
Formule moléculaire |
C12H10ClNO2S |
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
Clé InChI |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

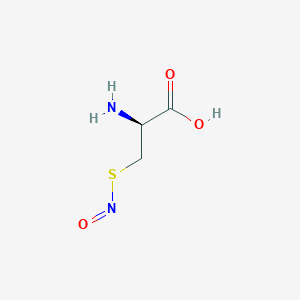
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
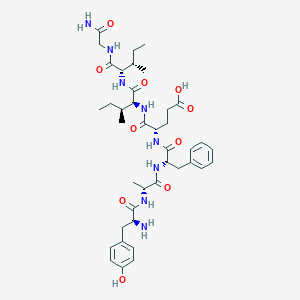
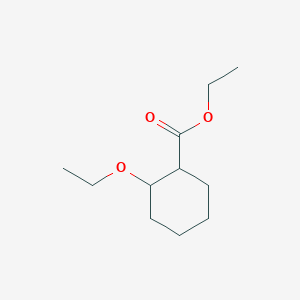
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)

